In-Depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine
In-Depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS No. 1003-83-4), a versatile heterocyclic compound. It serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2]
Core Chemical Properties
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a cyclic acetal, specifically the ketal of cis-2-butene-1,4-diol and acetone.[3] Its structure, featuring a seven-membered ring with a carbon-carbon double bond, offers multiple sites for chemical modification, making it a valuable building block in organic synthesis.[1]
Identifiers and General Data
The following table summarizes the key identifiers and molecular data for the compound.
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethyl-4,7-dihydro-1,3-dioxepine | [1][4] |
| CAS Number | 1003-83-4 | [1][4][5] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][5] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Canonical SMILES | CC1(OCC=CCO1)C | [1][4] |
| InChI Key | ATZGUXPLGMKHOR-UHFFFAOYSA-N | [1][4] |
| Synonyms | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin; 2,2-Dimethyl-1,3-dioxacyclohept-5-ene | [1][4][5] |
Physical and Safety Properties
Experimental physical property data for 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is not widely published. The compound is described as a colourless liquid.[2] For reference, key physical properties of the parent, unsubstituted compound cis-4,7-Dihydro-1,3-dioxepin (CAS 5417-32-3) are provided. Safety and handling information is summarized from available GHS data.
| Property | Value |
| Appearance | Colourless Liquid |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Boiling Point | Data not available (Parent compound: 125-127 °C) |
| Density | Data not available (Parent compound: 1.049 g/mL at 25 °C) |
| Refractive Index | Data not available (Parent compound: n20/D 1.457) |
| Safety Information | GHS Hazard Statements and Pictograms |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Pictograms | 🔥 GHS02 (Flammable)❗ GHS07 (Irritant) |
Spectroscopic Profile
Detailed spectral data is not consistently available in the public domain. The following table outlines the expected spectroscopic characteristics based on the compound's structure.
| Technique | Expected Characteristics |
| ¹H NMR | ~1.4 ppm (singlet, 6H) : Two equivalent methyl groups (CH₃) at the C2 position.~4.2 ppm (doublet or multiplet, 4H) : Two equivalent methylene groups (CH₂) adjacent to the oxygen atoms (C4 and C7 positions).~5.8 ppm (triplet or multiplet, 2H) : Two equivalent vinylic protons (=CH) at the C5 and C6 positions. |
| ¹³C NMR | ~25 ppm : Methyl carbons (CH₃).~65 ppm : Methylene carbons adjacent to oxygen (C4, C7).~100 ppm : Acetal carbon (C2).~130 ppm : Vinylic carbons (C5, C6). |
| IR Spectroscopy | ~2850-3000 cm⁻¹ : C-H stretching (alkane).~1650 cm⁻¹ : C=C stretching (alkene).~1000-1200 cm⁻¹ : C-O stretching (strong, characteristic of acetal). |
| Mass Spectrometry (EI) | m/z 128 : Molecular ion (M⁺).m/z 113 : [M - CH₃]⁺, loss of a methyl group (characteristic fragmentation of gem-dimethyl groups).Other fragments corresponding to ring opening and further cleavage. |
Synthesis and Reactivity
General Synthesis Protocol: Acid-Catalyzed Acetalization
The most direct synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is the acid-catalyzed reaction between cis-2-butene-1,4-diol and acetone. The following is a representative experimental protocol adapted from a similar synthesis.[3]
Reaction: cis-2-butene-1,4-diol + Acetone → 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine
Materials:
-
cis-2-butene-1,4-diol (1.0 eq)
-
Acetone (serves as reagent and solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.02 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or Diethyl ether (for extraction)
Procedure:
-
To a solution of cis-2-butene-1,4-diol in an excess of acetone, add a catalytic amount of p-toluenesulfonic acid at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to 24 hours for completion.[3]
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the bulk of the acetone via rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the pure 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine.
Key Chemical Reactions
The dioxepine ring system is a versatile scaffold for further chemical transformations. The olefin and acetal moieties are the primary sites of reactivity.
-
Protecting Group Chemistry : The acetal can be hydrolyzed under acidic conditions to deprotect the diol, or alternatively, the molecule can be viewed as a protecting group for the acetone carbonyl.
-
Olefin Transformations : The carbon-carbon double bond can undergo a variety of addition reactions, including:
-
Catalytic Hydrogenation : Reduction to the corresponding saturated 2,2-dimethyldioxepane.
-
Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide.
-
Hydroformylation : Introduction of a formyl group, which can yield optically active aldehydes.
-
Cyclopropanation : Copper-catalyzed reactions with diazomalonates can form cyclopropane derivatives.
-
Applications in Research and Development
Due to its functional handles, 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a valuable intermediate.
-
Pharmaceutical Synthesis : It is a documented intermediate in the synthesis of Calcobutrol, which is related to gadolinium-based contrast agents used in Magnetic Resonance Imaging (MRI).[2]
-
Complex Molecule Synthesis : Its structure is a key component in building more complex heterocyclic and polyoxygenated compounds.[1]
-
Materials Science : Dioxepine-based monomers can be used in polymerization reactions to create polymers with unique properties for potential applications in drug delivery or materials science.[1]
References
- 1. Buy 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine | 1003-83-4 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine | CAS Number 1003-83-4 [klivon.com]
